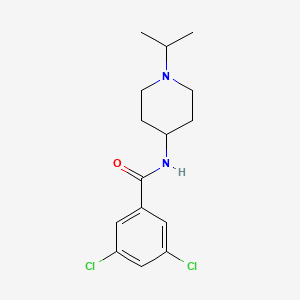
3,5-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide
描述
3,5-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide, commonly known as DIBO, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme NADPH oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. In
作用机制
DIBO acts as a competitive inhibitor of NADPH oxidase, binding to the enzyme's active site and preventing the production of 3,5-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide. This mechanism has been confirmed through structural studies of DIBO bound to NADPH oxidase. By inhibiting NADPH oxidase, DIBO can reduce oxidative stress and inflammation in cells, which may have therapeutic implications for various diseases.
Biochemical and Physiological Effects:
DIBO has been shown to have a variety of biochemical and physiological effects in cells. It can reduce the production of this compound and inflammatory cytokines, while increasing the activity of antioxidant enzymes. DIBO has also been shown to inhibit the proliferation and migration of cancer cells, suggesting potential anticancer properties. Additionally, DIBO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DIBO has several advantages for lab experiments. It is a potent and selective inhibitor of NADPH oxidase, making it a valuable tool for studying the enzyme's role in cellular processes. DIBO is also relatively easy to synthesize, with high yields and purity. However, DIBO has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, DIBO can be toxic to cells at high concentrations, which may limit its use in some experiments.
未来方向
There are several future directions for research on DIBO. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which could have therapeutic implications for various diseases. Additionally, further studies are needed to elucidate the precise mechanisms by which DIBO exerts its effects on cells. Finally, DIBO could be used in combination with other drugs or therapies to enhance their efficacy, which could have important clinical implications.
科学研究应用
DIBO has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of NADPH oxidase, which is involved in a variety of cellular processes such as inflammation, oxidative stress, and cell signaling. DIBO has been used to study the role of NADPH oxidase in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
3,5-dichloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-10(2)19-5-3-14(4-6-19)18-15(20)11-7-12(16)9-13(17)8-11/h7-10,14H,3-6H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKJMNUISBBKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4432390.png)


![4-isopropyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432409.png)
![2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4432415.png)





![1-butyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4432476.png)
![1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432484.png)
![N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4432499.png)